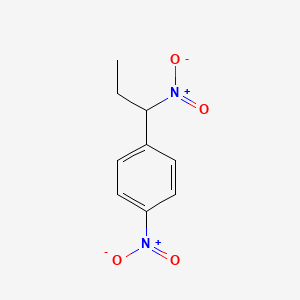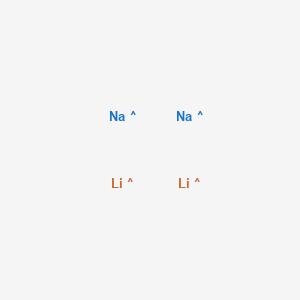![molecular formula C15H20O2S B14282667 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane CAS No. 137846-59-4](/img/structure/B14282667.png)
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane is an organic compound with a complex structure that includes a cyclopentyl ring, a dioxolane ring, and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane typically involves multiple steps, starting with the preparation of the cyclopentyl and dioxolane rings. One common method involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the dioxolane ring.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylcyclopentanol: A similar compound with a cyclopentyl ring and a hydroxyl group.
2-Methyl-2-(phenylsulfanyl)propanoic acid: Contains a phenylsulfanyl group and a carboxylic acid group.
Uniqueness
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a phenylsulfanyl group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
137846-59-4 |
|---|---|
Molekularformel |
C15H20O2S |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-methyl-2-(2-phenylsulfanylcyclopentyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H20O2S/c1-15(16-10-11-17-15)13-8-5-9-14(13)18-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 |
InChI-Schlüssel |
BDPZJPQYTUKOOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C2CCCC2SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)





![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)






